molecular formula C10H12N2O4S B2958577 methyl N-[[(E)-2-phenylethenyl]sulfonylamino]carbamate CAS No. 1390775-04-8

methyl N-[[(E)-2-phenylethenyl]sulfonylamino]carbamate

Cat. No.: B2958577
CAS No.: 1390775-04-8
M. Wt: 256.28
InChI Key: AHUADGBHDMYGDW-UHFFFAOYSA-N
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Description

Methyl N-[[(E)-2-phenylethenyl]sulfonylamino]carbamate is a carbamate derivative featuring a sulfonamide group linked to an (E)-configured styrenyl (2-phenylethenyl) moiety. The (E)-stereochemistry indicates a trans arrangement of substituents around the double bond, which may influence its physicochemical and biological properties. Carbamates are widely studied for their roles in medicinal chemistry and agrochemicals due to their stability and ability to act as prodrugs or enzyme inhibitors.

Properties

IUPAC Name

methyl N-[[(E)-2-phenylethenyl]sulfonylamino]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4S/c1-16-10(13)11-12-17(14,15)8-7-9-5-3-2-4-6-9/h2-8,12H,1H3,(H,11,13)/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHUADGBHDMYGDW-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NNS(=O)(=O)C=CC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)NNS(=O)(=O)/C=C/C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[[(E)-2-phenylethenyl]sulfonylamino]carbamate can be achieved through several methods. One common approach involves the reaction of an appropriate amine with a carbamoyl chloride in the presence of a base. The reaction typically proceeds under mild conditions and can be carried out in various solvents such as dichloromethane or toluene . Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates .

Industrial Production Methods

Industrial production of this compound may involve the use of heterogeneous catalysts to enhance the reaction efficiency and selectivity. For example, Zn/Al/Ce mixed oxides derived from hydrotalcite-like precursors have been employed as effective and recoverable heterogeneous catalysts for the synthesis of carbamates . These catalysts offer advantages such as easy recovery and recyclable stability.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[[(E)-2-phenylethenyl]sulfonylamino]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Methyl N-[[(E)-2-phenylethenyl]sulfonylamino]carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl N-[[(E)-2-phenylethenyl]sulfonylamino]carbamate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity . The pathways involved may include the formation of carbamate intermediates, which can further react with nucleophilic residues in proteins.

Comparison with Similar Compounds

(E)-Methyl Methylsulfanyl(Phenylamino)methylene Carbamates

Structural Differences :

  • Target Compound: Sulfonylamino (-SO₂-NH-) group attached to styrenyl.
  • Analog: Methylsulfanyl (-S-CH₃) group instead of sulfonylamino .

Synthesis: The analog is synthesized via Beckmann rearrangement of nitroketene S,N-acetals in triflic acid. The target compound may employ similar strategies but requires sulfonation steps to introduce the -SO₂-NH- group .

Properties :

  • Methylsulfanyl analogs may exhibit higher lipophilicity, affecting membrane permeability .

Methyl N-4-[2-(5-Chloro-2-Methoxybenzamido)ethyl]benzenesulfonylcarbamate

Structural Differences :

  • Target Compound : Styrenyl group directly bonded to sulfonamide.
  • Analog : Ethylbenzene linker with a 5-chloro-2-methoxybenzamide substituent .

Functional Impact :

  • The chloro-methoxybenzamide moiety may enhance binding to hydrophobic pockets in biological targets, whereas the styrenyl group’s planar structure favors π-stacking interactions .

Substituted Sulfonylamino Aryl Methyl Cyclopropanecarboxamides

Structural Differences :

  • Target Compound : Styrenyl-sulfonamide-carbamate.
  • Analog: Cyclopropanecarboxamide core with sulfonylamino-aryl substituents .

Key Features :

  • Cyclopropane’s ring strain in the analog may confer unique reactivity (e.g., ring-opening) or conformational constraints.
  • The styrenyl group’s rigidity in the target compound could enhance thermal stability and reduce metabolic degradation compared to cyclopropane-containing analogs .

2-Cyano-N-[(Methylamino)carbonyl]acetamide

Structural Differences :

  • Target Compound : Carbamate with sulfonamide-styrenyl.
  • Analog: Acetamide with cyano and methylaminocarbonyl groups .

Reactivity and Toxicity :

  • The cyano group in the analog is strongly electron-withdrawing, increasing susceptibility to nucleophilic attack.
  • Limited toxicological data for the analog underscores the need for caution in handling carbamate derivatives, though sulfonamide groups generally improve safety profiles .

Data Tables

Table 1: Structural and Functional Comparison

Compound Key Substituents Functional Groups Potential Applications
Target Compound (E)-Styrenyl, sulfonylamino Carbamate, sulfonamide Enzyme inhibition, agrochemicals
(E)-Methyl methylsulfanyl analog Methylsulfanyl, phenylamino Carbamate, thioether Intermediate in organic synthesis
Benzamide-ethyl-sulfonyl carbamate Chloro-methoxybenzamide, ethyl linker Carbamate, sulfonamide, amide Pharmaceutical lead compound
Cyclopropanecarboxamide analog Cyclopropane, aryl sulfonamide Carboxamide, sulfonamide Agrochemicals, covalent inhibitors
Cyano-acetamide Cyano, methylaminocarbonyl Acetamide, carbamoyl Reactive intermediate

Biological Activity

Methyl N-[[(E)-2-phenylethenyl]sulfonylamino]carbamate is a compound of interest due to its potential biological activities, particularly in the context of pest management and its effects on mammalian systems. This article reviews its biological activity, focusing on mechanisms of action, metabolic effects, and toxicological profiles supported by diverse research findings.

Chemical Structure and Properties

This compound belongs to the carbamate class of compounds, which are known for their role as pesticides. The structural formula can be represented as follows:

C1H1N1O2S\text{C}_1\text{H}_1\text{N}_1\text{O}_2\text{S}

This compound features a sulfonyl group attached to a carbamate moiety, contributing to its biological activity.

Carbamate compounds generally exert their biological effects through the inhibition of acetylcholinesterase (AChE), leading to the accumulation of acetylcholine at synaptic junctions. This mechanism results in overstimulation of cholinergic receptors, which can manifest various physiological effects such as muscle twitching, respiratory distress, and central nervous system (CNS) disturbances .

Key Mechanisms:

  • AChE Inhibition : Carbamates bind reversibly to AChE, causing prolonged neurotransmitter action.
  • Endocrine Disruption : Some studies suggest that methyl carbamates may disrupt endocrine functions, potentially affecting metabolic pathways and reproductive health .

Toxicological Studies

Research indicates that exposure to methyl carbamate derivatives can lead to significant metabolic alterations. A study involving methomyl (a related compound) demonstrated that exposure disrupted hepatic xenobiotic metabolism without causing liver injury. Notably, it increased triglyceride levels and altered glucose metabolism in mice . These findings suggest that this compound may exhibit similar metabolic disruptions.

Table 1: Summary of Toxicological Effects

EffectObserved OutcomeReference
AChE InhibitionIncreased acetylcholine levels
Hepatic SteatosisElevated triglycerides
Endocrine DisruptionAltered hormone levels
CNS EffectsSeizures, respiratory distress

Case Studies

Several case studies have documented the acute effects of carbamate poisoning. Symptoms include excessive salivation, gastrointestinal distress, and neurological manifestations such as seizures and coma. Children exhibit different clinical presentations compared to adults, often showing more pronounced CNS symptoms .

Potential Applications

Due to its biological activity, this compound is being investigated for potential applications in pest control. Its ability to disrupt metabolic processes in target organisms makes it a candidate for further development as an insecticide. However, the implications for non-target species and human health necessitate thorough evaluation.

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